Cas no 90222-02-9 (Phosphinous chloride, bis(1-methylpropyl)-)

90222-02-9 structure
اسم المنتج:Phosphinous chloride, bis(1-methylpropyl)-
Phosphinous chloride, bis(1-methylpropyl)- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Phosphinous chloride, bis(1-methylpropyl)-
- chloro(disec-butyl)phosphine
- Phosphinous chloride, P,P-bis(1-methylpropyl)-
- EN300-6477519
- 90222-02-9
- di-2-butychlorophosphine
- GHXFBMZOMNVURP-UHFFFAOYSA-N
- 964-533-9
- di-s-butylchloro-phosphine
- di-sec-butylchlorophosphine
- bis(butan-2-yl)(chloro)phosphane
- di-2-butylchlorophosphine
- SCHEMBL8016142
- di(butan-2-yl)-chlorophosphane
-
- نواة داخلي: InChI=1S/C8H18ClP/c1-5-7(3)10(9)8(4)6-2/h7-8H,5-6H2,1-4H3
- مفتاح Inchi: GHXFBMZOMNVURP-UHFFFAOYSA-N
حساب السمة
- نوعية دقيقة: 180.0834653Da
- النظائر كتلة واحدة: 180.0834653Da
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 0
- عدد الذرات الثقيلة: 10
- تدوير ملزمة العد: 4
- تعقيدات: 75.3
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 2
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 3.4
- طوبولوجي سطح القطب: 0Ų
Phosphinous chloride, bis(1-methylpropyl)- الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6477519-10.0g |
bis(butan-2-yl)(chloro)phosphane |
90222-02-9 | 95% | 10g |
$5837.0 | 2023-06-01 | |
Enamine | EN300-6477519-2.5g |
bis(butan-2-yl)(chloro)phosphane |
90222-02-9 | 95% | 2.5g |
$2660.0 | 2023-06-01 | |
1PlusChem | 1P01EKJU-250mg |
bis(butan-2-yl)(chloro)phosphane |
90222-02-9 | 95% | 250mg |
$893.00 | 2024-04-20 | |
1PlusChem | 1P01EKJU-500mg |
bis(butan-2-yl)(chloro)phosphane |
90222-02-9 | 95% | 500mg |
$1370.00 | 2024-04-20 | |
1PlusChem | 1P01EKJU-1g |
bis(butan-2-yl)(chloro)phosphane |
90222-02-9 | 95% | 1g |
$1740.00 | 2024-04-20 | |
1PlusChem | 1P01EKJU-2.5g |
bis(butan-2-yl)(chloro)phosphane |
90222-02-9 | 95% | 2.5g |
$3350.00 | 2024-04-20 | |
1PlusChem | 1P01EKJU-100mg |
bis(butan-2-yl)(chloro)phosphane |
90222-02-9 | 95% | 100mg |
$643.00 | 2024-04-20 | |
Enamine | EN300-6477519-0.25g |
bis(butan-2-yl)(chloro)phosphane |
90222-02-9 | 95% | 0.25g |
$672.0 | 2023-06-01 | |
Enamine | EN300-6477519-0.05g |
bis(butan-2-yl)(chloro)phosphane |
90222-02-9 | 95% | 0.05g |
$315.0 | 2023-06-01 | |
Enamine | EN300-6477519-0.1g |
bis(butan-2-yl)(chloro)phosphane |
90222-02-9 | 95% | 0.1g |
$470.0 | 2023-06-01 |
Phosphinous chloride, bis(1-methylpropyl)- الوثائق ذات الصلة
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
90222-02-9 (Phosphinous chloride, bis(1-methylpropyl)-) منتجات ذات صلة
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
الموردين الموصى بهم
Hubei Henglvyuan Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Handan Zechi Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Jinta Yudi Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Henan Dongyan Pharmaceutical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
